molecular formula C18H17NO4 B585787 N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide CAS No. 64584-26-5

N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide

Cat. No.: B585787
CAS No.: 64584-26-5
M. Wt: 311.337
InChI Key: UBRSAHBMQOQDSR-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide is a chemical compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol It is known for its unique structure, which includes a phthalimide core linked to a 2,5-dimethoxyphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide typically involves the reaction of phthalic anhydride with 2,5-dimethoxyphenethylamine . The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, with the addition of a dehydrating agent like acetic anhydride to facilitate the formation of the phthalimide ring . The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific 2,5-dimethoxy substitution, which can influence its reactivity and interactions with biological targets . This unique substitution pattern may confer distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

2-[2-(2,5-dimethoxyphenyl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-13-7-8-16(23-2)12(11-13)9-10-19-17(20)14-5-3-4-6-15(14)18(19)21/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRSAHBMQOQDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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